3-methyl-N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine
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Description
3-methyl-N-((2-methyl-1H-indol-3-yl)(4-(trifluoromethyl)phenyl)methyl)pyridin-2-amine is a useful research compound. Its molecular formula is C23H20F3N3 and its molecular weight is 395.429. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, some indole derivatives have been shown to inhibit polymerization of tubulin, a protein that is crucial for cell division . This inhibition can lead to cell cycle arrest and apoptosis, or programmed cell death .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain .
Result of Action
Some indole derivatives have been shown to induce cell apoptosis and arrest the cell cycle in the g2/m phase . These effects can lead to the death of cancer cells, making indole derivatives potential agents for the development of new anticancer drugs .
Properties
IUPAC Name |
3-methyl-N-[(2-methyl-1H-indol-3-yl)-[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3/c1-14-6-5-13-27-22(14)29-21(16-9-11-17(12-10-16)23(24,25)26)20-15(2)28-19-8-4-3-7-18(19)20/h3-13,21,28H,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAJGXQXPNALTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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